molecular formula C18H22N2O3S B5801389 N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5801389
M. Wt: 346.4 g/mol
InChI Key: ZDRDNQVTFQYDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Compound A, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Mechanism of Action

The mechanism of action of N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of certain enzymes and signaling pathways in the body. For example, N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has been found to activate the nuclear factor-κB (NF-κB) pathway, which plays a key role in regulating the immune response.
Biochemical and Physiological Effects:
N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to reduce oxidative stress and improve mitochondrial function. Additionally, N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which play a key role in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A in lab experiments is its broad range of biological activities. This makes it a versatile tool for studying various biological processes and disease models. Additionally, N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has been found to be relatively safe and well-tolerated in animal studies.
However, there are also some limitations associated with the use of N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A in lab experiments. For example, its complex synthesis method and high cost may limit its availability for some researchers. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A. First, more studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, more research is needed to optimize its synthesis method and improve its availability for researchers. Finally, more studies are needed to assess its safety and potential side effects in humans.

Synthesis Methods

The synthesis of N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A is a complex process that involves several steps. The starting materials for the synthesis are 2,5-dimethylphenylamine, 4-methylphenylamine, and methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final product, N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A.

Scientific Research Applications

N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. Additionally, N~1~-(2,5-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide A has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-6-9-16(10-7-13)20(24(4,22)23)12-18(21)19-17-11-14(2)5-8-15(17)3/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRDNQVTFQYDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202547
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,5-Dimethyl-phenyl)-2-(methanesulfonyl-p-tolyl-amino)-acetamide

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